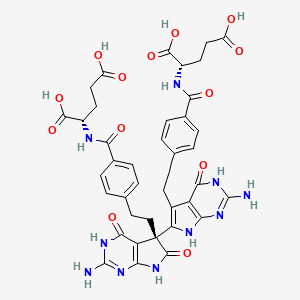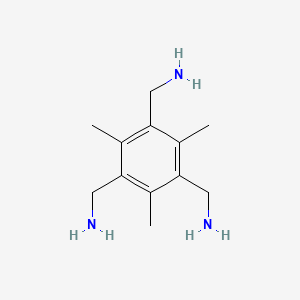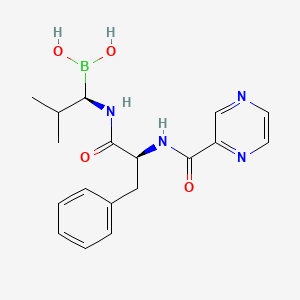
((R)-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid: is a complex organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications . This particular compound is characterized by its unique structure, which includes a boronic acid group, a pyrazine ring, and a phenyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of arylboronic acids, which are synthesized through electrophilic borylation of aryl Grignard reagents prepared from arylbromides . The reaction conditions often include the use of catalysts such as palladium and bases like potassium 2-ethyl hexanoate to achieve high yields .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput and minimal reaction times, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, (®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and catalysts .
Biology: In biological research, boronic acids are used for molecular recognition and binding to specific biological targets. This compound can be employed in the design of biochemical tools for sensing and detection of analytes, interference in signaling pathways, and enzyme inhibition .
Medicine: In medicine, boronic acids have shown potential as therapeutic agents. They are used in the development of drugs for the treatment of diseases such as cancer and diabetes. The unique structure of (®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid makes it a promising candidate for drug development .
Industry: In industrial applications, boronic acids are used in the production of polymers, coatings, and other materials. Their ability to form stable yet reversible bonds makes them useful in the development of self-healing materials and responsive systems .
Mécanisme D'action
The mechanism of action of (®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can coordinate with hydroxyl groups on target molecules . The compound’s structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity and influencing various biological pathways .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Pyrazineboronic acid
Comparison: Compared to other boronic acids, (®-2-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)propyl)boronic acid is unique due to its complex structure, which includes both a pyrazine ring and a phenyl group. This structural complexity enhances its versatility and specificity in various applications, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C18H23BN4O4 |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
[(1R)-2-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propyl]boronic acid |
InChI |
InChI=1S/C18H23BN4O4/c1-12(2)16(19(26)27)23-17(24)14(10-13-6-4-3-5-7-13)22-18(25)15-11-20-8-9-21-15/h3-9,11-12,14,16,26-27H,10H2,1-2H3,(H,22,25)(H,23,24)/t14-,16-/m0/s1 |
Clé InChI |
JYDANKDUHBIQJA-HOCLYGCPSA-N |
SMILES isomérique |
B([C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
SMILES canonique |
B(C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)
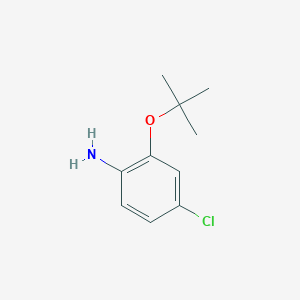

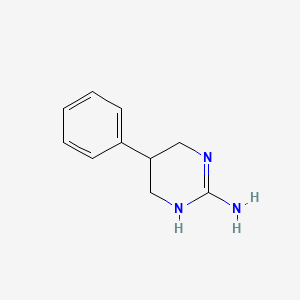
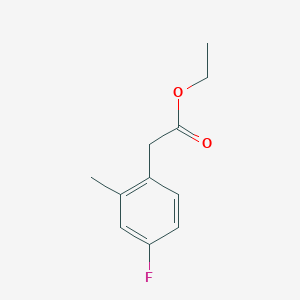
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
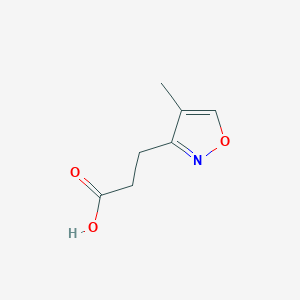
![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
